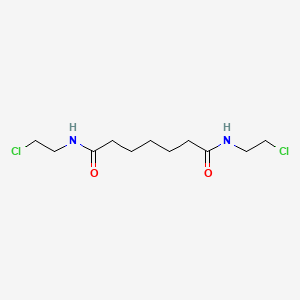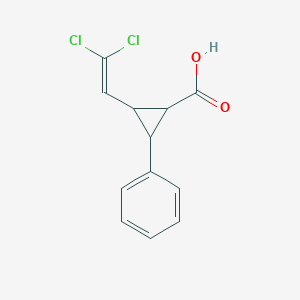![molecular formula C14H17Cl2NO2S B14512204 S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate CAS No. 62805-30-5](/img/structure/B14512204.png)
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is a chemical compound with a complex structure that includes a cyclohexyl group, a dichloropyridinyl group, and a propanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate typically involves the reaction of 2,6-dichloropyridine with a suitable thiol reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction. The cyclohexyl group can be introduced through a subsequent reaction with cyclohexyl bromide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Similar structure but with a propanoate group instead of a propanethioate group.
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanethioate: Similar structure but with a butanethioate group instead of a propanethioate group.
Uniqueness
S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the cyclohexyl and dichloropyridinyl groups makes it a versatile compound for various chemical reactions and research applications.
Propiedades
Número CAS |
62805-30-5 |
|---|---|
Fórmula molecular |
C14H17Cl2NO2S |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
S-cyclohexyl 2-(2,6-dichloropyridin-3-yl)oxypropanethioate |
InChI |
InChI=1S/C14H17Cl2NO2S/c1-9(14(18)20-10-5-3-2-4-6-10)19-11-7-8-12(15)17-13(11)16/h7-10H,2-6H2,1H3 |
Clave InChI |
QXTQZQBHSSILHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)SC1CCCCC1)OC2=C(N=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


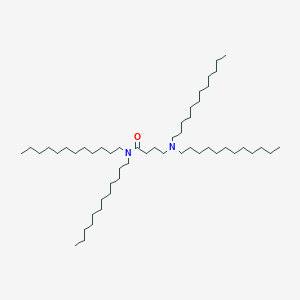
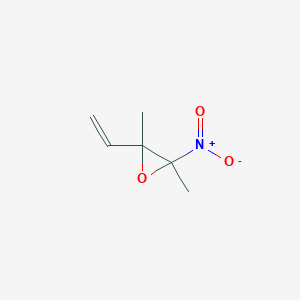
![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane-4,8-dione](/img/structure/B14512138.png)

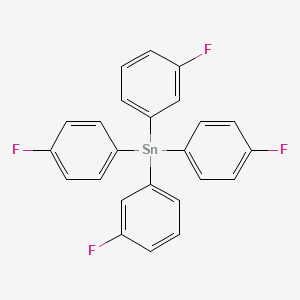
![2-(4-Nitrophenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14512169.png)


![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)
